molecular formula C10H19N3O B13532410 3-(2-Ethoxyethyl)-4-ethyl-1-methyl-1h-pyrazol-5-amine

3-(2-Ethoxyethyl)-4-ethyl-1-methyl-1h-pyrazol-5-amine

Katalognummer: B13532410
Molekulargewicht: 197.28 g/mol
InChI-Schlüssel: ADKLVDHRSHNFSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Ethoxyethyl)-4-ethyl-1-methyl-1h-pyrazol-5-amine is an organic compound with a complex structure that includes a pyrazole ring substituted with ethoxyethyl, ethyl, and methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethoxyethyl)-4-ethyl-1-methyl-1h-pyrazol-5-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the ethoxyethyl, ethyl, and methyl substituents. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation, crystallization, and purification to isolate the final product. The use of automated systems and advanced analytical techniques ensures consistency and quality in the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Ethoxyethyl)-4-ethyl-1-methyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-(2-Ethoxyethyl)-4-ethyl-1-methyl-1h-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(2-Ethoxyethyl)-4-ethyl-1-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(2-Methoxyethyl)-4-ethyl-1-methyl-1h-pyrazol-5-amine
  • 3-(2-Propoxyethyl)-4-ethyl-1-methyl-1h-pyrazol-5-amine
  • 3-(2-Butoxyethyl)-4-ethyl-1-methyl-1h-pyrazol-5-amine

Uniqueness

3-(2-Ethoxyethyl)-4-ethyl-1-methyl-1h-pyrazol-5-amine is unique due to its specific combination of substituents, which can influence its chemical reactivity, biological activity, and potential applications. The ethoxyethyl group, in particular, may confer unique properties compared to other similar compounds with different alkoxy groups.

Eigenschaften

Molekularformel

C10H19N3O

Molekulargewicht

197.28 g/mol

IUPAC-Name

5-(2-ethoxyethyl)-4-ethyl-2-methylpyrazol-3-amine

InChI

InChI=1S/C10H19N3O/c1-4-8-9(6-7-14-5-2)12-13(3)10(8)11/h4-7,11H2,1-3H3

InChI-Schlüssel

ADKLVDHRSHNFSM-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(N(N=C1CCOCC)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.